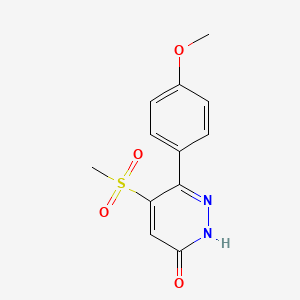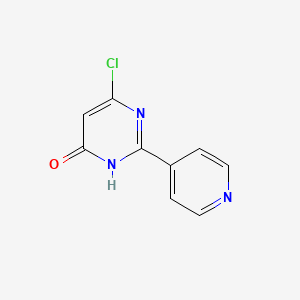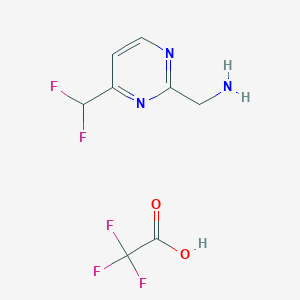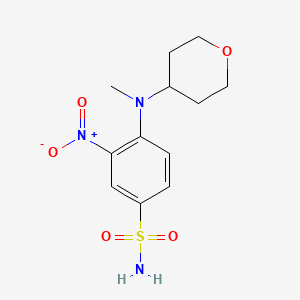
(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a hexahydropyrimidine ring, an isopropyl group, and a carboxylic acid functional group. Its stereochemistry is defined by the (2R,4S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a substituted pyrimidine derivative. The key steps include:
Cyclization: Formation of the hexahydropyrimidine ring through cyclization reactions.
Functional Group Introduction: Introduction of the isopropyl group and carboxylic acid functional group using appropriate reagents and catalysts.
Stereoselective Synthesis: Ensuring the correct (2R,4S) stereochemistry through chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining stringent quality control.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the hexahydropyrimidine ring to more oxidized derivatives.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions at the isopropyl group or carboxylic acid functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid: shares structural similarities with other hexahydropyrimidine derivatives.
Other chiral carboxylic acids: Compounds with similar stereochemistry and functional groups.
Uniqueness
- The unique (2R,4S) configuration of this compound imparts specific chemical and biological properties that distinguish it from other similar compounds.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its versatility and significance.
Propriétés
Formule moléculaire |
C8H14N2O3 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
(2R,4S)-6-oxo-2-propan-2-yl-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c1-4(2)7-9-5(8(12)13)3-6(11)10-7/h4-5,7,9H,3H2,1-2H3,(H,10,11)(H,12,13)/t5-,7+/m0/s1 |
Clé InChI |
JEGURCZKABRGPO-CAHLUQPWSA-N |
SMILES isomérique |
CC(C)[C@@H]1N[C@@H](CC(=O)N1)C(=O)O |
SMILES canonique |
CC(C)C1NC(CC(=O)N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15055529.png)
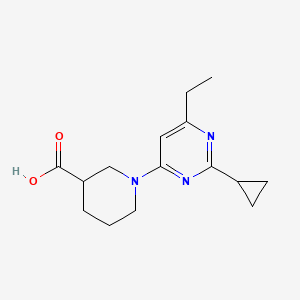
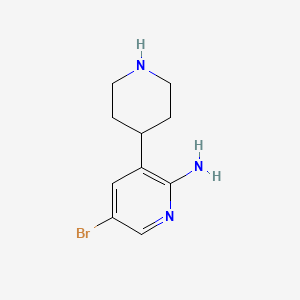
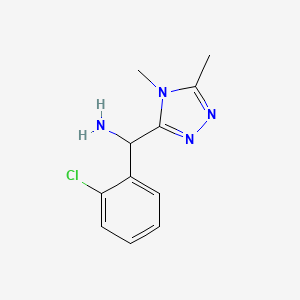

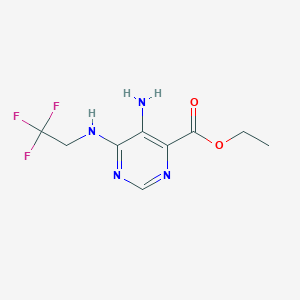
![2-Chloro-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055577.png)


